molecular formula C18H10N4O3S3 B2505057 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-30-4

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2505057
CAS RN: 391867-30-4
M. Wt: 426.48
InChI Key: WBIPQQCMRAKPAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole and benzothiazole rings are commonly synthesized through cyclization reactions . For example, a classical method for the synthesis of thiazolo[4,5-d]thiazole involves the Jacobsen cyclization of thioamide .


Molecular Structure Analysis

The thiazole and benzothiazole rings in the compound are planar and rigid, which could influence how the compound interacts with biological targets . The nitro group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound exhibits promise as an emitter for OLEDs. OLEDs are solid-state devices used in lighting sources and flat panel displays. The structure of this compound allows for tunable emission characteristics, balanced charge transport, and favorable thermal properties, all of which contribute to enhanced device performance. Specifically, the methyl substitution in the compound influences its absorption and emission wavelengths, making it suitable for green/yellowish green electroluminescence in OLEDs .

Plant Resistance-Inducing Activity

N-methoxy-N-methylbenzo[1,2,3]thiadiazole-7-carboxamide (BTHWA), a derivative of benzothiadiazole, has demonstrated plant resistance-inducing activity. It enhances the resistance of zucchini plants (Cucurbita pepo convar. giromontiina) against viral infections .

Photophysical Properties and Solvatochromism

The compound’s photophysical properties have been studied using absorption and fluorescence spectroscopy. It exhibits two prominent absorption peaks in the range of 280–500 nm. Additionally, the emission spectra show solvatochromism, indicating hybridization of local and charge transfer excited states. The methyl group’s steric effect influences the nonplanar arrangement of donor and acceptor moieties, inhibiting intramolecular charge transfer .

Potential as Light-Emitting Material

Cyanide derivatives of electron-deficient heterocycles are considered potential components for photoluminescent materials. The compound benzothiadiazole-4-carbonitrile, synthesized via the reaction of 4-bromobenzothiadiazole with copper(I) cyanide in DMF, falls into this category .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S3/c1-8-19-11-3-4-12-16(15(11)26-8)28-18(20-12)21-17(23)14-7-9-6-10(22(24)25)2-5-13(9)27-14/h2-7H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIPQQCMRAKPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

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